molecular formula C8H14N2O B2740611 3-(4-Hydroxypiperidin-1-yl)propanenitrile CAS No. 4608-72-4

3-(4-Hydroxypiperidin-1-yl)propanenitrile

Cat. No.: B2740611
CAS No.: 4608-72-4
M. Wt: 154.213
InChI Key: JTBAFYUTGVVDSC-UHFFFAOYSA-N
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Description

3-(4-Hydroxypiperidin-1-yl)propanenitrile is a chemical compound with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol It is characterized by the presence of a hydroxyl group attached to a piperidine ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxypiperidin-1-yl)propanenitrile typically involves the reaction of 4-hydroxypiperidine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxypiperidin-1-yl)propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Hydroxypiperidin-1-yl)propanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxypiperidin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile group can participate in various biochemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: Lacks the propanenitrile group, making it less versatile in certain chemical reactions.

    3-(4-Hydroxyphenyl)propanenitrile: Contains a phenyl group instead of a piperidine ring, leading to different chemical properties and applications.

    3-(4-Hydroxybutyl)piperidine:

Uniqueness

3-(4-Hydroxypiperidin-1-yl)propanenitrile is unique due to the combination of a hydroxyl group, piperidine ring, and propanenitrile group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-(4-hydroxypiperidin-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBAFYUTGVVDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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